![molecular formula C23H28ClN3O2 B243936 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide](/img/structure/B243936.png)
2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide is a synthetic compound that belongs to the class of benzamides. This compound is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and fatty acid amide hydrolase. These enzymes play a critical role in various physiological processes, including inflammation and pain.
Biochemical and Physiological Effects:
2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects. Additionally, it has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide in lab experiments is its unique properties. This compound exhibits potent activity against various diseases, making it an excellent lead compound for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can be challenging to reproduce.
Zukünftige Richtungen
There are several future directions for the use of 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide in scientific research. One of the primary directions is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, the synthesis method for this compound can be optimized to make it more accessible for scientific research.
In conclusion, 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide is a synthetic compound that exhibits potent activity against various diseases. This compound is widely used in scientific research for various applications, including medicinal chemistry. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
Synthesemethoden
The synthesis of 2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(2,2-dimethylpropanoyl)piperazine to form the corresponding amide. Finally, the amide is reacted with 2-chlorobenzoyl chloride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide is widely used in scientific research for various applications. One of the primary applications is in the field of medicinal chemistry, where this compound is used as a lead compound for the development of new drugs. This compound has been shown to exhibit potent activity against various diseases, including cancer and inflammatory diseases.
Eigenschaften
Molekularformel |
C23H28ClN3O2 |
---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
2-chloro-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H28ClN3O2/c1-16-5-10-19(20(24)15-16)21(28)25-17-6-8-18(9-7-17)26-11-13-27(14-12-26)22(29)23(2,3)4/h5-10,15H,11-14H2,1-4H3,(H,25,28) |
InChI-Schlüssel |
CMZSTRSNMGIMLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.